5-(Dibromomethyl)-2-(2-fluorophenyl)benzo[d]oxazole

Catalog No.
S12232264
CAS No.
M.F
C14H8Br2FNO
M. Wt
385.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Dibromomethyl)-2-(2-fluorophenyl)benzo[d]oxazol...

Product Name

5-(Dibromomethyl)-2-(2-fluorophenyl)benzo[d]oxazole

IUPAC Name

5-(dibromomethyl)-2-(2-fluorophenyl)-1,3-benzoxazole

Molecular Formula

C14H8Br2FNO

Molecular Weight

385.02 g/mol

InChI

InChI=1S/C14H8Br2FNO/c15-13(16)8-5-6-12-11(7-8)18-14(19-12)9-3-1-2-4-10(9)17/h1-7,13H

InChI Key

YZXLZBCGMWKXCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)C(Br)Br)F

5-(Dibromomethyl)-2-(2-fluorophenyl)benzo[d]oxazole is a synthetic organic compound belonging to the class of benzo[d]oxazoles. This compound is characterized by its unique structure, which includes a dibromomethyl group and a fluorophenyl substituent. The molecular formula of this compound is C14H8Br2FNO, with a molecular weight of 385.02 g/mol. Its structure features a benzo[d]oxazole ring, which is known for its diverse biological activities and applications in medicinal chemistry, materials science, and industrial chemistry .

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction can be achieved with sodium borohydride or lithium aluminum hydride.
  • Substitution: The bromine atoms in the compound are susceptible to nucleophilic substitution, allowing for the introduction of other functional groups.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic medium
ReductionSodium borohydrideMethanol
SubstitutionSodium methoxideMethanol

The biological activity of 5-(Dibromomethyl)-2-(2-fluorophenyl)benzo[d]oxazole is notable, particularly due to its interaction with specific molecular targets. It may act on various enzymes and receptors, influencing several biological pathways. These interactions can lead to potential therapeutic effects, making it a subject of interest in pharmacological studies .

The synthesis of 5-(Dibromomethyl)-2-(2-fluorophenyl)benzo[d]oxazole typically involves:

  • Selection of Starting Materials: Common precursors include 2-fluorophenylamine and suitable benzo[d]oxazole derivatives.
  • Cyclization: The formation of the benzo[d]oxazole ring occurs through condensation reactions under elevated temperatures and specific catalytic conditions.
  • Industrial Production: Large-scale synthesis may utilize continuous flow reactors and automated platforms to optimize yield and purity .

This compound finds applications in several fields:

  • Medicinal Chemistry: Due to its biological activity, it may be explored for therapeutic applications.
  • Materials Science: Its unique properties allow for potential use in developing advanced materials.
  • Industrial Chemistry: It may serve as an intermediate in the synthesis of other chemical compounds .

Interaction studies involving 5-(Dibromomethyl)-2-(2-fluorophenyl)benzo[d]oxazole focus on its binding affinities to various biological targets. These studies help elucidate the mechanisms through which the compound exerts its effects, potentially leading to new therapeutic strategies for diseases influenced by these targets .

Several compounds share structural similarities with 5-(Dibromomethyl)-2-(2-fluorophenyl)benzo[d]oxazole. Here are some comparable compounds:

Compound NameStructural Features
2-(2-Fluorophenyl)benzo[d]oxazoleLacks dibromomethyl group
5-Bromo-2-(3-fluorophenyl)benzo[d]oxazoleContains a bromine instead of dibromomethyl
5-(Trifluoromethyl)-2-(2-fluorophenyl)benzo[d]oxazoleContains trifluoromethyl group

Uniqueness

What sets 5-(Dibromomethyl)-2-(2-fluorophenyl)benzo[d]oxazole apart is its specific combination of bromine substituents and a fluorinated phenyl group, which may enhance its reactivity and biological activity compared to similar compounds. This unique structure could provide distinct advantages in medicinal applications or material properties .

XLogP3

5

Hydrogen Bond Acceptor Count

3

Exact Mass

384.89362 g/mol

Monoisotopic Mass

382.89567 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

Explore Compound Types